

# 2-Chloro-5-morpholinopyridin-3-amine CAS number search

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## Compound of Interest

Compound Name: *2-Chloro-5-morpholinopyridin-3-amine*

Cat. No.: *B8553983*

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## Technical Guide: 2-Chloro-5-morpholinopyridin-3-amine

### Identity, Synthesis, and Application in Kinase Inhibitor Design

#### Part 1: Executive Chemical Profile

Current Registry Status: As of the latest chemical indexing, **2-Chloro-5-morpholinopyridin-3-amine** does not have an assigned CAS number in public commercial databases (PubChem, CAS Common Chemistry). It is classified as a novel, non-cataloged intermediate.

Researchers requiring this specific scaffold must synthesize it from the commercially available precursor 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1).

### Target Molecule Specifications

| Property              | Detail   |
|-----------------------|--|
| Systematic Name       | 2-Chloro-5-(morpholin-4-yl)pyridin-3-amine   |
| Chemical Formula      | C <sub>9</sub> H <sub>12</sub> ClN <sub>3</sub> O  |
| Molecular Weight      | 213.66 g/mol   |
| SMILES                | <chem>Nc1cc(N2CCOCC2)cnc1Cl</chem>   |
| Key Functional Motifs | C2-Chloro: Electrophilic handle for further functionalization (S <sub>N</sub> Ar/Suzuki). C3-Amine: H-bond donor; key for kinase hinge binding. C5-Morpholine: Solubilizing group; improves metabolic stability. <sup>[1][2]</sup> |

## Part 2: Synthesis Strategy (The "Core")

### Retrosynthetic Logic

The synthesis relies on chemoselective functionalization. The pyridine ring contains two halogens: a chlorine at C2 and a bromine at C5.

- **Reactivity Hierarchy:** The C5-Bromine bond is significantly weaker and more prone to oxidative addition by Pd(0) catalysts than the C2-Chlorine bond.
- **Electronic Effect:** The C3-amino group is an electron-donating group (EDG) by resonance. This increases electron density at C2 and C4, deactivating the C2-position towards Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), thereby preventing the morpholine from attacking the chlorine site under mild conditions.

### Experimental Protocol: Selective Buchwald-Hartwig Amination

Objective: Install the morpholine ring at C5 while preserving the C2-Cl handle.

Reagents:

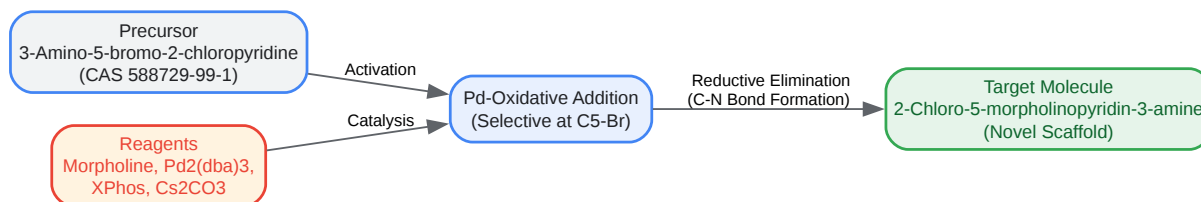
- Precursor: 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1)<sup>[1][3][4]</sup>

- Nucleophile: Morpholine (1.2 equivalents)
- Catalyst: Pd<sub>2</sub>(dba)<sub>3</sub> (2.5 mol%) or Pd(OAc)<sub>2</sub>
- Ligand: XPhos or BINAP (5 mol%)
- Base: Cs<sub>2</sub>CO<sub>3</sub> (2.0 equivalents)
- Solvent: 1,4-Dioxane or Toluene (Anhydrous)

#### Step-by-Step Methodology:

- Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.
- Catalyst Pre-complexation: Add Pd<sub>2</sub>(dba)<sub>3</sub> and XPhos to the flask.[2] Add 5 mL of degassed 1,4-dioxane. Stir at room temperature for 10 minutes to form the active catalytic species (color change often observed).
- Substrate Addition: Add the precursor (CAS 588729-99-1), Morpholine, and Cs<sub>2</sub>CO<sub>3</sub>.
- Reaction: Heat the mixture to 80–90°C for 4–6 hours. Note: Do not exceed 100°C to avoid activating the C2-Cl bond.
- Monitoring: Monitor via LC-MS. Look for the mass shift from 207.5 (Br-precursor) to 214.1 (Product [M+H]<sup>+</sup>).
- Workup: Cool to RT, filter through a Celite pad to remove palladium black and salts. Concentrate the filtrate in vacuo.[5]
- Purification: Flash column chromatography (SiO<sub>2</sub>). Elute with Hexane:EtOAc (gradient 80:20 to 50:50). The morpholine group increases polarity significantly.

## Synthesis Pathway Visualization



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Figure 1: Chemoselective synthesis pathway utilizing the reactivity difference between C5-Br and C2-Cl.

## Part 3: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized product must pass the following "Go/No-Go" checkpoints.

### 1H-NMR Validation (DMSO-d6)

- Diagnostic Morpholine Peaks: Look for two distinct triplets (or broad multiplets) around 3.0–3.1 ppm (N-CH<sub>2</sub>) and 3.7–3.8 ppm (O-CH<sub>2</sub>), integrating to 4 protons each.[5]
- Aromatic Region:
  - The precursor has two aromatic protons.[5]
  - The product will retain two aromatic singlets (or meta-coupled doublets, J ~2Hz) at approximately 6.8 ppm (C4-H) and 7.6 ppm (C6-H).
  - Crucial Check: If the C2-Cl was lost (side reaction), the pattern would shift significantly, and a new proton at C2 (approx 8.0 ppm) would appear if reduction occurred.

### Mass Spectrometry (LC-MS)

- Isotope Pattern: The product contains one chlorine atom.
- Signature: You must observe a characteristic 3:1 ratio for the [M+H]<sup>+</sup> (214.1 m/z) and [M+H+2]<sup>+</sup> (216.1 m/z) peaks.

- Failure Mode: If the ratio is 1:1, you have retained the Bromine (reaction failed). If there is no isotope split, you lost the Chlorine.

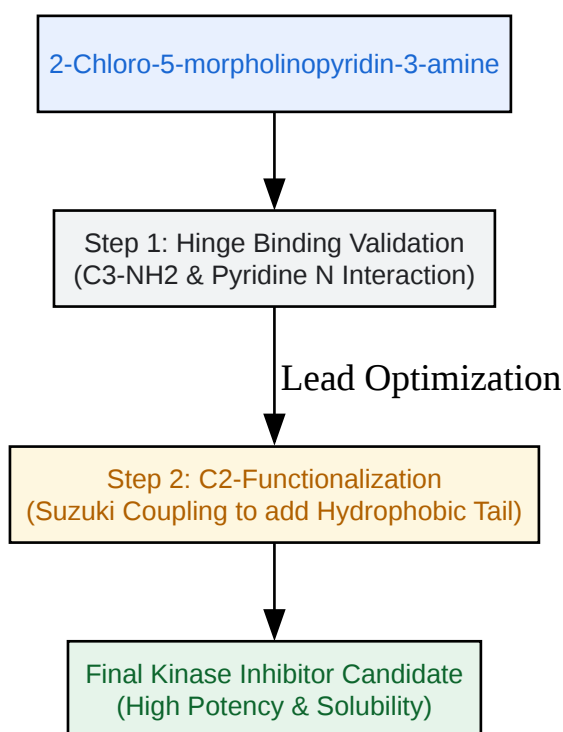
## Part 4: Applications in Drug Discovery

This scaffold is a high-value intermediate for Kinase Inhibitors (specifically PI3K, mTOR, and ALK).

Mechanism of Action Potential:

- Hinge Binding: The Pyridine N1 and the exocyclic C3-NH<sub>2</sub> form a bidentate hydrogen bond motif with the kinase hinge region (e.g., Valine/Alanine residues).
- Solubility Tail: The morpholine ring projects into the solvent-exposed region, improving pharmacokinetic properties (solubility/permeability).
- Vector for Extension: The C2-Chloro group is a "dummy" handle. It is intended to be displaced in a subsequent step (e.g., Suzuki coupling with an aryl boronic acid) to access the hydrophobic pocket of the enzyme.

## Drug Design Workflow



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Figure 2: Strategic utilization of the scaffold in medicinal chemistry campaigns.

## References

- Precursor Source: 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1).<sup>[3][4]</sup> Available from major suppliers (e.g., Alfa Aesar, Fisher Scientific).
- Synthetic Methodology: Buchwald-Hartwig Amination of Heteroaryl Halides. *The Journal of Organic Chemistry*. (2008).<sup>[6]</sup> "New Efficient Ligand for Palladium-Catalyzed C–N Couplings".
- Selectivity Principles: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (Demonstrates Br vs Cl selectivity).

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